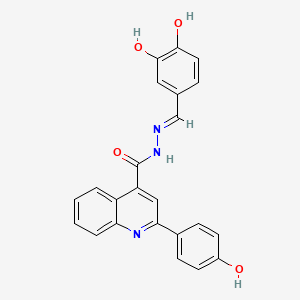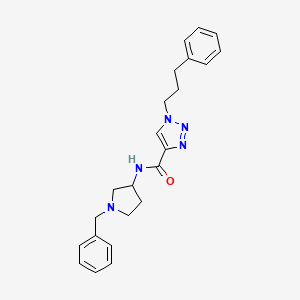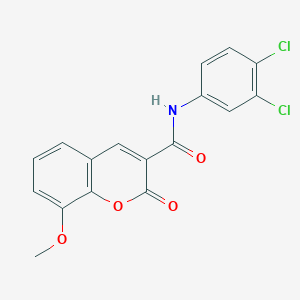![molecular formula C22H15N3O4S B6023480 2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6023480.png)
2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound . The molecule also includes a 4-nitrophenyl group and a phenyl group, which are aromatic rings, and an oxoethylthio group, which contains sulfur and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and one oxygen atom . The 4-nitrophenyl and phenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The oxoethylthio group contains sulfur and oxygen atoms, which may also influence the compound’s properties .Aplicaciones Científicas De Investigación
NitroQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NitroQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NitroQ has also been shown to have antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of NitroQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. NitroQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
NitroQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. NitroQ has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. NitroQ has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NitroQ has several advantages for lab experiments, including its ease of synthesis, high potency against cancer cells, and low toxicity in normal cells. However, NitroQ has several limitations, including its poor solubility in water, which can limit its use in certain experiments. NitroQ also has limited stability under certain conditions, which can affect its potency and purity.
Direcciones Futuras
There are several future directions for the research on NitroQ, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. The use of NitroQ in combination with other anticancer agents is also an area of interest, as it may enhance its efficacy and reduce the risk of drug resistance. Further studies are required to fully understand the potential of NitroQ and its derivatives as therapeutic agents.
Métodos De Síntesis
NitroQ can be synthesized through a multistep process that involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol to yield NitroQ. The purity and yield of NitroQ can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-20(15-10-12-17(13-11-15)25(28)29)14-30-22-23-19-9-5-4-8-18(19)21(27)24(22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHXGIXDRPFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)

![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-3-methylbenzamide](/img/structure/B6023439.png)

![{3-benzyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6023458.png)
![N~1~-[(1-cyclopentyl-3-piperidinyl)methyl]-N~1~-[2-(1-piperidinyl)ethyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6023466.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6023474.png)

![1-(5-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6023489.png)